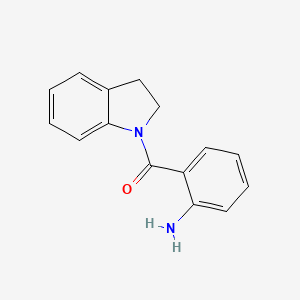

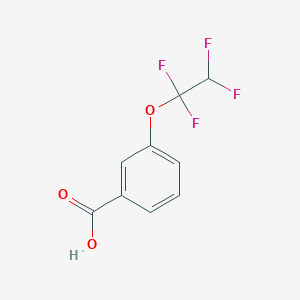

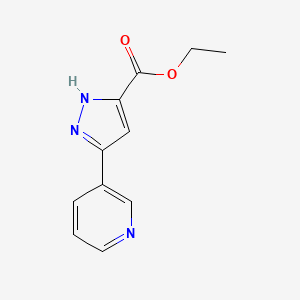

![molecular formula C6H7F3O4 B1296939 (2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid CAS No. 70976-13-5](/img/structure/B1296939.png)

(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid

描述

The compound “(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid” is a type of organic compound that contains a trifluoromethyl group. This group is prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity .

Synthesis Analysis

The synthesis of this compound could involve various methods. For instance, a base-mediated reaction of 2-trifluoromethyl-1,3-conjugated enynes with N-acetylated 2-aminomalonates was developed . Another method involves the use of trifluoroacetic anhydride for a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as 1H NMR, HRMS, and single crystal X-ray diffraction analysis .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants . It can also undergo protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be influenced by the presence of the trifluoromethyl group. This group can enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity .科研应用

Polymer Production Aid

(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid derivatives have been investigated for their use as a polymer production aid. This includes their specific application in the manufacture of fluoropolymers. The safety assessment of these compounds, especially in food contact materials, has been a significant area of research. It was found that their use as a polymer production aid in the manufacture of fluoropolymers, especially under high-temperature conditions (at least 370 °C), is considered safe for consumers (Flavourings, 2014).

Unexpected Chemical Synthesis

In a serendipitous discovery, the treatment of [2-(perfluoroalkyl)-1,3-dioxolan-2-yl]acetic acids with specific reagents led to the production of unexpected chemical entities. This discovery was attributed to a rearrangement mechanism, illustrating the compound’s potential in novel synthetic pathways (Villaume et al., 2001).

Catalysis in Glycerol Conversion

This compound and its derivatives are also involved in catalytic processes. Specifically, their role in the acid-catalyzed condensation of glycerol with other compounds has been researched. The focus was on converting glycerol into novel platform chemicals using various solid acids as catalysts. This process is significant for producing precursors for 1,3-propanediol derivatives, which have broad applications in different industrial sectors (Deutsch et al., 2007).

Asymmetric Synthesis

The compound has been utilized in the asymmetric synthesis of certain acids, demonstrating its utility in creating enantiomerically enriched compounds. This is particularly relevant in the field of pharmaceuticals and fine chemicals, where the synthesis of stereoisomers can be crucial (Dai et al., 2006).

未来方向

The future directions in the research of this compound could involve developing more efficient and versatile methods for introducing the CF3 group into various organic molecules . Additionally, the development of scalable, inexpensive, and operationally simple protocols for fluorine incorporation is of utmost importance for modern pharmaceutical, agrochemical, and specialty chemical production .

性质

IUPAC Name |

2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O4/c7-6(8,9)5(3-4(10)11)12-1-2-13-5/h1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZHFZZRKBOXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342536 | |

| Record name | [2-(Trifluoromethyl)-1,3-dioxolan-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid | |

CAS RN |

70976-13-5 | |

| Record name | [2-(Trifluoromethyl)-1,3-dioxolan-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

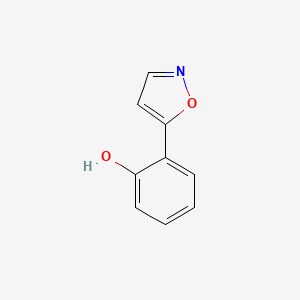

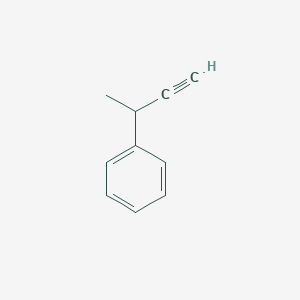

![2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1296865.png)

![Oxo[2-(propionylamino)phenyl]acetic acid](/img/structure/B1296869.png)